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Compound of Interest

Compound Name: 3-Fluoroisonicotinaldehyde

Cat. No.: B1302963

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoroisonicotinaldehyde, a fluorinated derivative of pyridine-4-carboxaldehyde, is a
valuable heterocyclic building block in medicinal chemistry. The strategic incorporation of a
fluorine atom onto the pyridine ring significantly influences the molecule's physicochemical
properties, offering medicinal chemists a powerful tool to modulate biological activity, metabolic
stability, and pharmacokinetic profiles of drug candidates. This guide provides a comprehensive
overview of the synthesis, key reactions, and applications of 3-fluoroisonicotinaldehyde, with
a focus on its utility in the development of targeted therapeutics. The presence of both a
reactive aldehyde functionality and a fluorinated pyridine core makes this compound a versatile
synthon for the construction of complex molecular architectures, particularly in the realm of
kinase inhibitors.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 3-
fluoroisonicotinaldehyde is presented below. This data is essential for its identification,
purification, and use in chemical synthesis.
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Property Value

Molecular Formula CeH4FNO

Molecular Weight 125.10 g/mol

CAS Number 40273-47-0

Appearance Colorless to light yellow liquid
Boiling Point 70 °C at 25 mmHg

Density 1.255 g/mL at 25 °C

Refractive Index (n2°/D)

1.517

H NMR (CDCls, 400 MHz)

5 10.1 (s, 1H), 8.7 (d, J=4.8 Hz, 1H), 8.6 (s, 1H),
7.7 (dd, J=4.8, 4.0 Hz, 1H)

13C NMR (CDCls, 101 MHz)

5 188.9, 160.2 (d, J=258.6 Hz), 154.1 (d, J=4.0
Hz), 143.9 (d, J=20.2 Hz), 124.9 (d, J=4.0 Hz),
122.3 (d, J=2.0 Hz)

19F NMR (CDCls, 376 MHz)

5-135.2 (s)

Synthesis of 3-Fluoroisonicotinaldehyde

The synthesis of 3-fluoroisonicotinaldehyde can be achieved through a multi-step sequence

starting from readily available methyl isonicotinate. The overall synthetic pathway involves

nitration, nucleophilic aromatic substitution (SNA_r_) with fluoride, and subsequent reduction of

the ester to the aldehyde.

Step 1: Nitration

Methyl 3-nitroisonicot tinate

CsF, DMSO, 120 °C

Step 2: Fluorination (SNAr)

Step 3: Reduction

Methyl 3-fluoroisonicot tinate DIBAL-H, Toluene, -78 °C 3-Fluoroisonicotinaldehyde
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Caption: Synthetic pathway for 3-Fluoroisonicotinaldehyde.

Experimental Protocols

Step 1: Synthesis of Methyl 3-nitroisonicotinate
o Materials: Methyl isonicotinate, Fuming nitric acid (90%), Concentrated sulfuric acid (98%).
e Procedure:

o To a stirred solution of concentrated sulfuric acid (100 mL) cooled to 0 °C in an ice bath,
slowly add methyl isonicotinate (27.4 g, 0.2 mol).

o Maintain the temperature below 10 °C while slowly adding fuming nitric acid (30 mL).

o After the addition is complete, warm the mixture to room temperature and then heat at 80
°C for 4 hours.

o Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (500
9).

o Neutralize the solution with a saturated aqueous solution of sodium carbonate until a pH of
7-8 is reached.

o Extract the aqueous layer with dichloromethane (3 x 200 mL).

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure.

o Purify the crude product by column chromatography on silica gel (eluent: ethyl
acetate/hexane gradient) to afford methyl 3-nitroisonicotinate as a yellow solid.

o Expected Yield: 70-80%.

Step 2: Synthesis of Methyl 3-fluoroisonicotinate
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o Materials: Methyl 3-nitroisonicotinate, Cesium fluoride (CsF), Anhydrous dimethyl sulfoxide
(DMSO).

e Procedure:

o To a solution of methyl 3-nitroisonicotinate (18.2 g, 0.1 mol) in anhydrous DMSO (200 mL),
add cesium fluoride (30.4 g, 0.2 mol).

o Heat the reaction mixture at 120 °C for 2 hours under a nitrogen atmosphere.

o Monitor the reaction progress by thin-layer chromatography (TLC).

o After completion, cool the mixture to room temperature and pour it into ice water (500 mL).
o Extract the aqueous layer with ethyl acetate (3 x 200 mL).

o Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous
magnesium sulfate, filter, and concentrate under reduced pressure.

o Purify the crude product by vacuum distillation to yield methyl 3-fluoroisonicotinate as a
colorless oil.

o Expected Yield: 60-70%.
Step 3: Synthesis of 3-Fluoroisonicotinaldehyde

o Materials: Methyl 3-fluoroisonicotinate, Diisobutylaluminium hydride (DIBAL-H, 1.0 M
solution in toluene), Anhydrous toluene.

e Procedure:

o Dissolve methyl 3-fluoroisonicotinate (15.5 g, 0.1 mol) in anhydrous toluene (250 mL) in a
flame-dried, three-necked flask under a nitrogen atmosphere.

o Cool the solution to -78 °C using a dry ice/acetone bath.

o Slowly add DIBAL-H (1.0 M solution in toluene, 110 mL, 0.11 mol) dropwise, maintaining
the internal temperature below -70 °C.
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o Stir the reaction mixture at -78 °C for 2 hours.
o Quench the reaction by the slow addition of methanol (20 mL) at -78 °C.

o Allow the mixture to warm to room temperature and then add a saturated aqueous solution
of Rochelle's salt (200 mL). Stir vigorously for 1 hour until two clear layers are formed.

o Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,
and concentrate under reduced pressure.

o Purify the crude product by vacuum distillation to afford 3-fluoroisonicotinaldehyde as a
colorless to light yellow liquid.

o Expected Yield: 80-90%.

Key Reactions of 3-Fluoroisonicotinaldehyde

The aldehyde functionality of 3-fluoroisonicotinaldehyde allows for a variety of classical
transformations, making it a versatile intermediate for introducing the 3-fluoropyridin-4-yl moiety
into target molecules.
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Wittig Reaction

3-Fluoroisonicotinaldehyde

Alkene derivative

Reductive Amination

RIR2NH, NaBH(OAC)s

Substituted amine

Oxidation

KMnQOaz or PCC 3-Fluoroisonicotinic acid

Reduction

NaBH4, MeOH (3-Fluoropyridin-4-yl)methanol

Click to download full resolution via product page

Caption: Key reactions of 3-Fluoroisonicotinaldehyde.

Representative Experimental Protocols

1. Wittig Reaction for Alkene Synthesis

o Materials: 3-Fluoroisonicotinaldehyde, (Triphenylphosphoranylidene)acetate, Anhydrous

tetrahydrofuran (THF).

e Procedure:

o To a solution of methyl (triphenylphosphoranylidene)acetate (1.1 eq) in anhydrous THF

under a nitrogen atmosphere, add a solution of 3-fluoroisonicotinaldehyde (1.0 eq) in

anhydrous THF dropwise at room temperature.
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o Stir the reaction mixture at room temperature for 12 hours.
o Remove the solvent under reduced pressure.

o Purify the residue by column chromatography on silica gel to yield the corresponding ethyl
(E)-3-(3-fluoropyridin-4-yl)acrylate.

2. Reductive Amination for Amine Synthesis

o Materials: 3-Fluoroisonicotinaldehyde, Benzylamine, Sodium triacetoxyborohydride
(STAB), Dichloromethane (DCM).

e Procedure:

o To a solution of 3-fluoroisonicotinaldehyde (1.0 eq) and benzylamine (1.1 eq) in DCM,
add STAB (1.5 eq) portion-wise at room temperature.

o Stir the reaction mixture at room temperature for 4 hours.

o Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

o Separate the organic layer, and extract the aqueous layer with DCM.

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

o Purify the crude product by column chromatography to afford N-((3-fluoropyridin-4-
yl)methyl)aniline.

Application in Drug Discovery: A Building Block for
Kinase Inhibitors

The 3-fluoropyridine moiety is a privileged scaffold in medicinal chemistry, frequently found in
small molecule kinase inhibitors. The fluorine atom can enhance binding affinity to the kinase
hinge region through favorable interactions and can also block metabolic oxidation, thereby
improving the pharmacokinetic profile of the drug candidate. 3-Fluoroisonicotinaldehyde
serves as a key starting material for the synthesis of various kinase inhibitor cores.
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Below is a representative workflow illustrating the use of 3-fluoroisonicotinaldehyde in the

synthesis of a hypothetical kinase inhibitor targeting the Janus Kinase (JAK) family.

3-Fluoroisonicotinaldehyde

Reductive Amination
with Pyrrolopyrimidine amine

Key Amine Intermediate

Amide Coupling
with substituted acid

Hypothetical JAK Inhibitor

Click to download full resolution via product page

Caption: Workflow for a hypothetical JAK inhibitor synthesis.

This synthetic strategy leverages the reactivity of the aldehyde for the crucial C-N bond
formation via reductive amination, incorporating the 3-fluoropyridine headgroup, which is often
responsible for key interactions with the kinase hinge region. Subsequent elaboration of the
molecule through amide coupling demonstrates the modularity of this approach in exploring
structure-activity relationships (SAR).

Conclusion

3-Fluoroisonicotinaldehyde is a highly valuable and versatile heterocyclic building block for
drug discovery and development. Its straightforward synthesis and the reactivity of its aldehyde
group provide a reliable platform for the introduction of the 3-fluoropyridin-4-yl motif into a wide
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range of molecular scaffolds. The unique electronic properties conferred by the fluorine atom
make this building block particularly attractive for the design of potent and selective kinase
inhibitors and other targeted therapeutics. The detailed protocols and synthetic strategies
outlined in this guide are intended to empower researchers to effectively utilize 3-
fluoroisonicotinaldehyde in their pursuit of novel and improved medicines.

» To cite this document: BenchChem. [3-Fluoroisonicotinaldehyde: A Versatile Heterocyclic
Building Block for Modern Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1302963#3-fluoroisonicotinaldehyde-as-a-
heterocyclic-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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